Home > Products > Building Blocks P6044 > 3-Nitroimidazo[1,2-b]pyridazine
3-Nitroimidazo[1,2-b]pyridazine - 18087-75-7

3-Nitroimidazo[1,2-b]pyridazine

Catalog Number: EVT-354598
CAS Number: 18087-75-7
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structure contains a nitro group (-NO2) at the 3-position of the imidazo[1,2-b]pyridazine ring system. Researchers are particularly interested in this compound class due to its potential biological activity, particularly as an antiparasitic agent. [, , ]

6-Chloro-2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine

  • Compound Description: This compound serves as a key starting material for synthesizing diverse 3-nitroimidazo[1,2-b]pyridazine derivatives []. It undergoes reactions with various nitronate anions via an SRN1 mechanism, yielding products with a trisubstituted double bond at the 2-position [].

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

  • Compound Description: This derivative was explored as a potential anti-kinetoplastid agent []. While it exhibited good activity against Trypanosoma brucei brucei, its poor solubility limited its effectiveness against Leishmania species and in human cell lines [].

NPD-2975

  • Compound Description: Originating from the PDE inhibitor BIPPO, NPD-2975 demonstrates potent activity against Trypanosoma brucei []. While not directly inhibiting PDE, its efficacy in clearing parasites in an acute mouse model highlights its promise [].
  • Relevance: Although not a direct derivative of 3-nitroimidazo[1,2-b]pyridazine, NPD-2975 represents a lead compound for anti-trypanosomal activity that was further optimized through structural modifications []. This research path parallels the exploration of 3-nitroimidazo[1,2-b]pyridazine derivatives for antiparasitic activity.

NPD-3519

  • Compound Description: An optimized analog of NPD-2975, NPD-3519 exhibits improved potency against Trypanosoma brucei and enhanced metabolic stability []. This compound holds promise for further development in anti-trypanosomal drug discovery programs [].
  • Compound Description: This class of compounds is generated by reacting 6-chloro-2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine with various nitronate anions []. This reaction results in derivatives featuring a trisubstituted double bond at the 2-position of the 3-nitroimidazo[1,2-b]pyridazine scaffold [].
  • Compound Description: This series of compounds was designed through scaffold merging, aiming to combine the known anti-giardial activity of nitroimidazoles with the potential of phosphodiesterase inhibitors []. Despite exhibiting nanomolar potency against Giardia lamblia, their mechanism of action was not related to Giardia lamblia PDE inhibition [].
  • Relevance: This class of compounds directly exemplifies the use of 3-nitroimidazo[1,2-b]pyridazine as a central scaffold in the pursuit of novel antiparasitic agents, specifically targeting Giardia lamblia [].

6-(4-((5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)-3-nitroimidazo[1,2-b]pyridazine derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anticancer agents, incorporating the 3-nitroimidazo[1,2-b]pyridazine scaffold []. These derivatives exhibited varying degrees of antibacterial and antifungal activity [].
Classification

3-Nitroimidazo[1,2-b]pyridazine is classified as a nitroimidazole derivative. Nitroimidazoles are known for their pharmacological properties, particularly their ability to act as antimicrobial and antiparasitic agents. The specific arrangement of atoms in this compound contributes to its unique reactivity and biological interactions.

Synthesis Analysis

The synthesis of 3-nitroimidazo[1,2-b]pyridazine typically involves several steps, often starting from commercially available precursors. One common method includes the cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane. This reaction produces an intermediate compound which is then nitrated at the 3-position using concentrated nitric acid.

Detailed Synthesis Steps:

  1. Cyclocondensation:
    • Reactants: 1,3-dichloroacetone and 3-amino-6-chloropyridazine.
    • Solvent: 1,2-dimethoxyethane.
    • Conditions: Reflux until the reaction completes.
    • Result: Formation of a chloromethyl derivative.
  2. Nitration:
    • Nitrating agent: Concentrated nitric acid.
    • Conditions: Add dropwise to the reaction mixture cooled in an ice-water bath.
    • Result: Formation of 3-nitroimidazo[1,2-b]pyridazine with high yield.
Molecular Structure Analysis

The molecular structure of 3-nitroimidazo[1,2-b]pyridazine can be described as follows:

  • Molecular Formula: C7_{7}H6_{6}N4_{4}O2_{2}
  • Molecular Weight: Approximately 178.15 g/mol.
  • Structural Features:
    • The compound features a five-membered imidazole ring fused to a six-membered pyridazine ring.
    • A nitro group (-NO2_{2}) is attached at the 3-position of the imidazole ring.

Structural Data:

  • NMR Spectroscopy: The proton NMR spectrum reveals distinct chemical shifts corresponding to the protons on the imidazole and pyridazine rings.
  • Crystallography: X-ray crystallography studies can provide precise bond lengths and angles, confirming the planar nature of the fused rings.
Chemical Reactions Analysis

3-Nitroimidazo[1,2-b]pyridazine participates in various chemical reactions typical for nitro-containing heterocycles:

  1. Reduction Reactions:
    • Nitro groups can be reduced to amines under specific conditions (e.g., using hydrogenation or metal catalysts).
  2. Substitution Reactions:
    • The chloromethyl group can undergo nucleophilic substitution with various nucleophiles such as thiols or amines to form diverse derivatives.

These reactions are significant for modifying the compound's biological activity and enhancing its pharmacological properties.

Mechanism of Action

The mechanism of action for 3-nitroimidazo[1,2-b]pyridazine primarily involves its interaction with biological targets within pathogens.

  • Antiparasitic Activity: Studies indicate that this compound disrupts cellular processes in parasites like Giardia lamblia by inhibiting critical enzymes involved in energy metabolism.
  • Cytotoxicity Mechanism: The nitro group is believed to undergo reduction in anaerobic conditions (common in many parasites), generating reactive species that damage DNA and other cellular components.

Relevant Data:

  • In vitro studies demonstrate sub-nanomolar activity against Giardia lamblia, indicating potent efficacy as an antiparasitic agent.
Physical and Chemical Properties Analysis

Key Properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 196 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but sparingly soluble in water.

Chemical Stability:

The stability of 3-nitroimidazo[1,2-b]pyridazine under various pH conditions has been assessed, showing that it retains integrity in neutral to slightly acidic environments but may degrade under extreme alkaline conditions.

Applications

3-Nitroimidazo[1,2-b]pyridazine has several promising applications:

  1. Antiparasitic Drug Development: It serves as a lead compound for developing new treatments against parasitic infections such as giardiasis and leishmaniasis.
  2. Cancer Research: Its structural modifications have led to derivatives that exhibit anticancer properties by targeting specific kinases involved in tumor growth.
  3. Medicinal Chemistry: The compound acts as a scaffold for synthesizing new drug candidates aimed at various therapeutic targets due to its versatile reactivity and biological activity.
Introduction to 3-Nitroimidazo[1,2-b]pyridazine

Structural Definition and Chemical Classification

3-Nitroimidazo[1,2-b]pyridazine is a nitrogen-rich bicyclic heterocyclic compound characterized by the fusion of an imidazole ring with a pyridazine ring, featuring a nitro group (-NO₂) specifically at the 3-position. Its systematic chemical name is 3-nitroimidazo[1,2-b]pyridazine, with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol. This compound belongs to the broader class of imidazo[1,2-b]pyridazines, which are defined as [5,6]-bicyclic systems with bridgehead nitrogen atoms. The core scaffold consists of a nine-membered bicyclic framework where the imidazole ring (five-membered, containing two nitrogen atoms) is annulated with the pyridazine ring (six-membered, containing two adjacent nitrogen atoms) [2] [4].

Table 1: Fundamental Chemical Properties of 3-Nitroimidazo[1,2-b]pyridazine

PropertyValueDescription/Implication
CAS Registry Number18087-75-7Unique chemical identifier
Molecular FormulaC₆H₄N₄O₂Elemental composition
Molecular Weight164.12 g/molMass of one mole of compound
Density1.68 g/cm³Physical density characteristic [4]
Topological Polar Surface Area (TPSA)76.01 ŲIndicator of potential membrane permeability and solubility
Calculated LogP (cLogP)1.16Measure of lipophilicity; suggests moderate balance between hydrophilicity/lipophilicity [4]

The presence of the electron-withdrawing nitro group at the 3-position significantly influences the electronic distribution of the entire scaffold. This substitution pattern creates regions of electron deficiency, facilitating nucleophilic attack and enabling diverse chemical modifications. The scaffold exhibits a high dipole moment (estimated ~4.22 D, characteristic of pyridazines) promoting strong dipole-dipole interactions and π-π stacking with biological targets [10]. Its nitrogen atoms, particularly those within the pyridazine ring, serve as strong hydrogen bond acceptors, enhancing target binding capabilities. The nitro group itself also contributes to hydrogen bonding networks and is crucial for the redox-activated biological activity observed in antiparasitic applications [3] [5].

Historical Development and Emergence in Medicinal Chemistry

The foundational imidazo[1,2-b]pyridazine scaffold was first synthesized in the early 1960s by Yoneda and coworkers via the condensation reaction of 3-aminopyridazines with α-halo carbonyl compounds. This methodology provided the initial access to this bicyclic system and sparked interest in its chemical properties [2]. Early biological investigations, reported by Nitta, Yoneda, and Otaka in 1964, explored derivatives for central nervous system effects (analgesic, sedative, antispasmodic), marking the scaffold's entry into medicinal chemistry [2].

The strategic incorporation of a nitro group onto the imidazo[1,2-b]pyridazine core, yielding 3-nitroimidazo[1,2-b]pyridazine, emerged more recently, driven by the well-established biological significance of nitroheterocycles like metronidazole. Nitroheterocycles are known prodrugs activated under reducing conditions, commonly found in anaerobic pathogens and hypoxic tumor microenvironments, leading to the generation of cytotoxic radicals. This knowledge provided the rationale for derivatizing the imidazo[1,2-b]pyridazine scaffold with a nitro group to potentially impart or enhance antiparasitic and antibacterial activities [3] [5].

Significant milestones accelerating the medicinal chemistry interest in this specific scaffold include:

  • Approval of Ponatinib (2012): While not nitro-substituted, the approval of ponatinib (marketed as Iclusig®), a multi-kinase inhibitor containing the imidazo[1,2-b]pyridazine core for treating certain leukemias, validated the broader scaffold as a privileged structure capable of yielding clinically successful drugs [2].
  • Anti-Giardia Lamblia Breakthrough (2022): Comprehensive research demonstrated that 3-nitroimidazo[1,2-b]pyridazine derivatives exhibit exceptional sub-nanomolar (IC₅₀ < 1 nM) activity against the protozoan parasite Giardia lamblia, the causative agent of giardiasis. This potency was identified as significantly superior to many current therapies and was primarily attributed to the presence of the nitro group, acting through a mechanism likely involving reductive activation and generation of toxic radicals. Crucially, this high potency was achieved alongside favorable drug-like properties (low molecular weight, moderate cLogP, low polar surface area), designating these compounds as valuable hits for further anti-giardiasis drug development [3] [5].
  • Synthetic Methodology Advancements: Development of robust synthetic routes allowing for selective functionalization at various positions around the 3-nitroimidazo[1,2-b]pyridazine core (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, cross-coupling reactions) enabled systematic structure-activity relationship studies aimed at optimizing biological activity and pharmacokinetic profiles [2] [7].

Table 2: Key Historical Milestones for Imidazo[1,2-b]pyridazine and 3-Nitro Derivatives

Time PeriodDevelopmentSignificance
Early 1960sInitial synthesis of imidazo[1,2-b]pyridazine by Yoneda et al. [2]Established the core chemical scaffold.
1964First biological assessment (CNS effects) by Nitta, Yoneda, Otaka [2]Demonstrated early pharmacological potential of the scaffold.
2012FDA approval of Ponatinib (chronic myeloid leukemia) [2]Clinically validated the imidazo[1,2-b]pyridazine scaffold as a privileged structure in oncology.
2020sDiscovery of sub-nanomolar anti-Giardia lamblia activity of 3-nitro derivatives [3] [5]Highlighted the 3-nitroimidazo[1,2-b]pyridazine as a highly potent, novel antiparasitic scaffold with excellent drug-like properties.

Significance as a Privileged Scaffold in Drug Discovery

The 3-nitroimidazo[1,2-b]pyridazine scaffold embodies the characteristics of a "privileged structure" in medicinal chemistry – a molecular framework capable of providing high-affinity ligands for diverse biological targets through appropriate decoration with pharmacophoric substituents. Its significance stems from a confluence of advantageous physicochemical, synthetic, and biological properties:

  • Inherently Favorable Physicochemical Profile: The pyridazine ring within the scaffold contributes significantly to its drug-likeness. Compared to carbocyclic benzene rings, pyridazines offer:
  • Enhanced Solubility: The presence of multiple nitrogen atoms increases polarity and improves aqueous solubility, a critical factor for oral bioavailability and drug distribution [2] [10].
  • Reduced Lipophilicity: The scaffold exhibits lower calculated LogP (cLogP) values compared to its carbocyclic counterparts, mitigating toxicity risks associated with highly lipophilic compounds and potentially reducing off-target effects like hERG potassium channel inhibition [10].
  • Strong Target Engagement Capability: The high dipole moment facilitates π-π stacking interactions with aromatic residues in protein binding sites. The sp² nitrogen atoms are excellent hydrogen bond acceptors, allowing for specific interactions with target proteins. The C-H bonds, particularly at specific positions (e.g., C3 in pyridazine), can act as weak hydrogen bond donors [2] [10].
  • Crystallinity Tendency: Pyridazine-containing compounds often demonstrate favorable crystalline properties, which is advantageous for purification, characterization, and formulation during pharmaceutical development [2].
  • Versatility in Synthetic Modification: The 3-nitroimidazo[1,2-b]pyridazine core is synthetically accessible and highly amenable to diversification. The electron-deficient nature of the ring system, further enhanced by the 3-nitro group, allows for regioselective functionalization via various reactions:
  • Nucleophilic Aromatic Substitution (SNAr): Particularly effective on positions activated by the nitro group or other electron-withdrawing substituents.
  • Transition Metal-Catalyzed Cross-Coupling: Enables the introduction of diverse aryl, heteroaryl, alkenyl, and alkynyl groups at halogenated positions (e.g., using 3-bromoimidazo[1,2-b]pyridazine as a precursor) [6].
  • Electrophilic Aromatic Substitution (SEAr): Possible at specific electron-rich positions on the ring system.
  • Functional Group Interconversion: The nitro group itself can be reduced to amino or other functional groups, providing access to a different chemical space [2] [7].This synthetic flexibility allows medicinal chemists to explore vast chemical space around the core, rapidly generating libraries for structure-activity relationship (SAR) studies to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
  • Demonstrated Therapeutic Potential Across Diverse Indications: While the anti-giardiasis activity of the 3-nitro derivatives is a standout recent finding [3] [5], the broader imidazo[1,2-b]pyridazine scaffold has shown remarkable versatility in interacting with various biological targets relevant to major disease areas:
  • Oncology: Extensive research has yielded potent kinase inhibitors (e.g., ponatinib targeting BCR-ABL, FLT3, others; gandotinib targeting JAK2). The scaffold's ability to occupy ATP-binding pockets and engage in key hydrogen bonding interactions makes it highly suitable for kinase inhibition [2] [9].
  • Antiparasitic/Antimicrobial: Beyond Giardia lamblia, derivatives show promise against Trypanosoma brucei (African sleeping sickness), Plasmodium falciparum (malaria), and bacterial pathogens. The nitro group's role in generating cytotoxic species under pathogen-specific reducing conditions is key here [3] [5].
  • Neuroscience: Applications explored include sphingomyelinase 2 inhibitors (for Alzheimer's disease/multiple sclerosis), GABAₐ receptor modulators (anxiolytics), and radiolabeled tracers for neuroimaging [2].
  • Inflammation/Autoimmunity: Derivatives have been investigated as tumor necrosis factor alpha (TNFα) production inhibitors and tyrosine kinase 2 (TYK2) inhibitors (e.g., deucravacitinib analog principles) [2] [10].
  • Metabolic Disorders: Sirtuin activators based on the scaffold have been explored for diabetes and obesity [2].

Table 3: Comparative Advantages of Pyridazine-Containing Scaffolds Like 3-Nitroimidazo[1,2-b]pyridazine

PropertyPyridazine-Containing Scaffolds (e.g., 3-Nitroimidazo[1,2-b]pyridazine)Typical Carbocyclic (e.g., Benzene) AnalogsSignificance in Drug Design
Dipole MomentHigh (e.g., ~4.22 D for pyridazine) [10]Low (0 D for benzene)Enhances target binding via dipole-dipole interactions and π-π stacking.
Hydrogen BondingMultiple strong H-bond acceptors (sp² N)Weak (C-H bonds as very weak donors)Facilitates specific, high-affinity interactions with biological targets.
cLogPGenerally lowerGenerally higherImproves solubility, reduces risk of hERG inhibition and associated cardiotoxicity.
Topological Polar Surface Area (TPSA)HigherLowerCan improve solubility but may reduce passive permeability; balance is crucial.
CrystallinityOften favorable [2]VariableAids in purification, characterization, and formulation development.

Properties

CAS Number

18087-75-7

Product Name

3-Nitroimidazo[1,2-b]pyridazine

IUPAC Name

3-nitroimidazo[1,2-b]pyridazine

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H

InChI Key

YWTZZJSJUVSJKG-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2N=C1)[N+](=O)[O-]

Synonyms

3-Nitroimidazo[1,2-b]pyridazine

Canonical SMILES

C1=CC2=NC=C(N2N=C1)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.